molecular formula C17H24N2O5S2 B2505484 3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 638135-86-1

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No. B2505484
CAS RN: 638135-86-1
M. Wt: 400.51
InChI Key: ILNCPLVDQAHMCG-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has been of interest to scientists due to its potential use as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

Functionalized Azetidines and Azepanes Synthesis

Functionalized azetidines, azepanes, and other heterocycles can be synthesized through ring-expansion reactions of epoxy amides and enamides. These reactions involve transition metal-free conditions and can produce a variety of structurally diverse molecules. For example, N-oxiranylmethyl benzenesulfonamide can lead to the formation of diazocanes, which are isomeric and can be characterized by X-ray crystallography (Suraj & Swamy, 2022).

Synthesis of Azepinones and Furan-fused Molecules

Rh(III)-catalyzed C–H activation/cycloaddition processes can be used to synthesize azepinones and furan-fused molecules, which have implications in drug development due to their structural relevance to bioactive compounds. These processes feature mild conditions, high efficiency, and the absence of external oxidants, indicating their potential for green chemistry applications (Cui, Zhang, & Wu, 2013).

Pyrroles and Benzo[c]azepines Synthesis

The synthesis of pyrroles and benzo[c]azepines through thermal conversion of dialkylamino allenes represents another area of research interest. These transformations suggest the presence of conjugated azomethine ylide intermediates, highlighting a novel approach for synthesizing these heterocycles, which are crucial in medicinal chemistry (Reisser & Maas, 2004).

Azepanium Ionic Liquids

Azepane derivatives have been utilized to create a new family of room temperature ionic liquids. These compounds offer potential environmental benefits by mitigating disposal issues associated with azepane production. Their unique properties, such as low viscosity and high conductivity, make them promising alternatives for applications in green chemistry and as electrolytes in various industrial processes (Belhocine et al., 2011).

Catalyst-Free Synthesis of Heterocyclic Compounds

Catalyst-free synthesis of benzodiazepine derivatives, showcasing an alternative and efficient method for constructing these compounds, is notable for its simplicity, high yield, and lack of need for catalysts or activation. This approach opens up new pathways for synthesizing pharmaceutically relevant molecules (Shaabani et al., 2009).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S2/c20-17(18-15-8-11-25(21,22)13-15)14-6-5-7-16(12-14)26(23,24)19-9-3-1-2-4-10-19/h5-7,12,15H,1-4,8-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCPLVDQAHMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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